Butyric acid, 4-(3-chloro-4-cyclohexylphenyl)-

Description

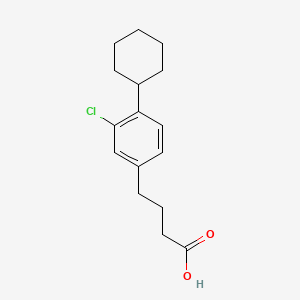

Butyric acid, 4-(3-chloro-4-cyclohexylphenyl)-, is a substituted butyric acid derivative characterized by a cyclohexylphenyl group with chloro and cyclohexyl substituents at the 3- and 4-positions of the phenyl ring, respectively. Its unique substituents may influence solubility, reactivity, and biological activity compared to simpler butyric acid derivatives.

Properties

CAS No. |

32808-68-7 |

|---|---|

Molecular Formula |

C16H21ClO2 |

Molecular Weight |

280.79 g/mol |

IUPAC Name |

4-(3-chloro-4-cyclohexylphenyl)butanoic acid |

InChI |

InChI=1S/C16H21ClO2/c17-15-11-12(5-4-8-16(18)19)9-10-14(15)13-6-2-1-3-7-13/h9-11,13H,1-8H2,(H,18,19) |

InChI Key |

MTHBSWCXTKUSKL-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)C2=C(C=C(C=C2)CCCC(=O)O)Cl |

Origin of Product |

United States |

Preparation Methods

Friedel-Crafts Acylation to Form 4-Keto-4-(3-chloro-4-cyclohexylphenyl)butyric Acid

The initial key step in synthesizing the target compound is the Friedel-Crafts acylation of a substituted cyclohexylbenzene with succinic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride.

-

- Dissolve aluminum chloride (26 g) in dry ethylene chloride (150 mL).

- Add 3-chloro-4-cyclohexylbenzene (16.5 g) and succinic anhydride (equimolar amount, ~12.8 g).

- Stir the mixture at ambient temperature for approximately two days to allow acylation.

- Quench the reaction by pouring into cold 1:1 hydrochloric acid-water mixture.

- Extract the organic phase with chloroform, dry over sodium sulfate, and concentrate under reduced pressure.

- Purify the crude product by washing with hot hexane and recrystallization from benzene.

-

- Yields 4-keto-4-(3-chloro-4-cyclohexylphenyl)butyric acid as a solid with melting point approximately 131–136 °C.

This method is adapted from the procedure described in US Patent 3754021A, which provides a robust route for preparing substituted phenylbutyric acids with keto functionalities.

Conversion of Keto Acid to Hydroxy and Nitrile Derivatives

Following the formation of the keto acid, further transformations enable the synthesis of hydroxy and nitrile intermediates, which are critical for obtaining the final butyric acid derivative.

Hydroxypropyl Halide Formation:

- Treat the p-cyclohexylphenyl halide with magnesium or lithium to form the corresponding Grignard or organolithium reagent.

- React this organometallic intermediate with 2,3-epoxypropyl chloride to yield 3-(p-cyclohexylphenyl)-2-hydroxypropyl chloride.

-

- React the hydroxypropyl chloride with potassium cyanide in ethanol under reflux to afford 4-(p-cyclohexylphenyl)-3-hydroxybutyronitrile.

- Isolate the nitrile by extraction and concentration under vacuum.

-

- The nitrile can be hydrolyzed to the corresponding acid by heating with concentrated hydrochloric acid in the presence of a lower alkanol.

- Alternatively, hydrolysis with aqueous alkaline hydroxide solutions can convert the nitrile to the acid.

-

- The acid chloride derivative of the keto acid can be treated with ammonia or various amines (monoalkyl, dialkyl, cycloalkyl, or heterocyclic amines) to form amide derivatives.

These steps are detailed in the patent US3754021A, which includes reaction schemes and conditions for each transformation.

Esterification Methods

Ester derivatives of 4-(3-chloro-4-cyclohexylphenyl)butyric acid can be synthesized via:

-

- React the acid with lower alkanols (e.g., methanol, ethanol) in the presence of acid catalysts such as sulfuric acid, boron trifluoride etherate, or dry hydrogen chloride gas.

- This process forms esters by conventional Fischer esterification.

-

- Convert the acid to its acid halide using reagents like thionyl chloride.

- React the acid halide with an appropriate alcohol to yield the ester.

-

- The methyl ester of the saturated compound can be prepared by treating the acid with diazomethane, a method known for its mildness and high yield.

These esterification techniques provide flexibility in modifying the compound for different pharmaceutical or chemical applications.

Summary Table of Preparation Steps and Conditions

Analytical and Purification Notes

- The keto acid intermediates are typically purified by recrystallization from benzene or other suitable solvents.

- The nitrile and hydroxy derivatives are isolated by extraction and vacuum concentration.

- Melting points and IR spectra are used to confirm product identity and purity.

- The acid halides and amides require careful handling due to their reactivity and potential moisture sensitivity.

Chemical Reactions Analysis

Ester Hydrolysis and Acid Formation

The ethyl ester derivative of the compound undergoes saponification to produce the free acid:

-

Reaction : Ethyl 4-(3-chloro-4-cyclohexylphenyl)butyrate is hydrolyzed with aqueous NaOH (2 equivalents) under reflux, followed by acidification with HCl to precipitate the acid .

-

Key Observations :

Functionalization via Amidation

The acid can be converted to amide derivatives for enhanced bioactivity:

-

Reaction : The nitrile intermediate is treated with hydrogen peroxide and NaOH to form the corresponding amide .

-

Example : 4-(3-Chloro-4-cyclohexylphenyl)butyronitrile → 4-(3-Chloro-4-cyclohexylphenyl)butyramide (m.p. 130°C) .

Comparative Anti-inflammatory Activity

The compound exhibits 6× greater anti-inflammatory activity than phenylbutazone in guinea pig UV erythema assays :

| Assay Type | ED₅₀ (mg/kg) | LD₅₀ (mg/kg) | Activity Relative to Phenylbutazone |

|---|---|---|---|

| Rat-paw carrageenin | 0.5 | >1,600 | 6× |

| Guinea pig UV erythema | 0.5 | >1,600 | 6× |

Stability and Degradation Pathways

Scientific Research Applications

Anti-Inflammatory Properties

Research indicates that derivatives of butyric acid possess significant anti-inflammatory properties. For example, certain 4-aryl-3-hydroxybutyric acids have demonstrated activity in various animal models, such as the rat-paw carrageenin assay and guinea pig UV erythema assay. These studies suggest that butyric acid derivatives could serve as potent anti-inflammatory agents, with some showing efficacy greater than established drugs like phenylbutazone .

Pharmaceutical Formulations

The compound has been explored for use in pharmaceutical preparations aimed at gastro-protective actions. Its derivatives may enhance the therapeutic effects of existing medications while minimizing side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Butyric acid derivatives have been investigated for their antimicrobial and antifungal activities. In particular, some compounds synthesized from butyric acid have shown promising results against various pathogens, indicating potential applications in treating infections .

Case Study 1: Anti-Inflammatory Activity

A study evaluated the anti-inflammatory effects of a specific butyric acid derivative in a rat model. The results indicated that the compound significantly reduced inflammation compared to control groups, demonstrating its potential as a therapeutic agent for inflammatory diseases.

Case Study 2: Gastro-Protective Effects

In another study focusing on gastro-protective properties, a formulation containing butyric acid derivatives was tested for its ability to protect gastric mucosa from damage caused by NSAIDs. The findings suggested that these compounds could mitigate gastrointestinal side effects commonly associated with long-term NSAID use.

Data Table: Summary of Applications

Mechanism of Action

The mechanism by which butyric acid, 4-(3-chloro-4-cyclohexylphenyl)-, exerts its effects involves interaction with specific molecular targets and pathways. It may act on enzymes or receptors, altering their activity and leading to changes in cellular functions. The exact pathways can vary depending on the context of its use, such as in therapeutic applications or chemical reactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

2-Chloro-2-(3-Chloro-4-Cyclohexylphenyl)acetic Acid

- Structure : Substitutes butyric acid with a shorter acetic acid chain.

- Key Differences : Reduced chain length may decrease lipophilicity and alter metabolic pathways. The presence of dual chloro substituents could enhance electrophilic reactivity .

- Applications: Not explicitly stated, but similar halogenated aromatic acids are often intermediates in organic synthesis.

4-(4-Chloro-2-Methylphenoxy)butyric Acid (MCPB)

- Structure: Features a phenoxy group instead of cyclohexylphenyl, with a methyl substituent.

- Physical Properties : Melting point 100°C, water-insoluble (44 mg/L at 25°C) .

- Toxicity : LD50 (rat) = 680 mg/kg; LD50 (mouse) = 800 mg/kg .

- Applications : Herbicidal activity, targeting broadleaf weeds .

- Comparison: The cyclohexylphenyl group in the target compound may confer greater steric hindrance and lipid solubility than MCPB’s phenoxy-methyl group.

4-(4-Chlorophenyl)cyclohexanecarboxylic Acid

- Structure : Direct attachment of carboxylic acid to cyclohexane ring versus a butyric acid chain.

- Key Differences : Reduced molecular flexibility due to rigid cyclohexane-carboxylic acid linkage. This may limit interactions with biological targets compared to the more flexible butyric acid chain .

4-(4-Aminophenyl)butyric Acid

- Structure: Replaces chloro and cyclohexyl groups with an amino substituent.

- Properties: Enhanced water solubility due to the polar amino group.

- Applications: Inhibits monoamine oxidase, a neurotransmitter-metabolizing enzyme .

Data Table: Structural and Functional Comparisons

Research Findings and Trends

- Electron-Withdrawing vs. Electron-Donating Groups: Chloro substituents (electron-withdrawing) in the target compound and MCPB may enhance stability and resistance to metabolic degradation compared to amino-substituted analogs .

- Chain Length Effects : Butyric acid derivatives generally exhibit higher lipid solubility and tissue penetration than shorter-chain analogs like acetic acid .

- Steric Effects: The cyclohexyl group in the target compound may reduce enzymatic binding efficiency compared to MCPB’s planar phenoxy group .

Biological Activity

Butyric acid, 4-(3-chloro-4-cyclohexylphenyl)-, also known by its CAS number 32808-68-7, is an aromatic compound with a distinctive structure that includes a butyric acid backbone substituted with a chlorocyclohexylphenyl group. This unique configuration contributes to its biological activities and potential applications in various fields, particularly in pharmaceuticals and agrochemicals.

- Molecular Formula : C₁₈H₂₃ClO₂

- Molecular Weight : Approximately 280.79 g/mol

- Structural Characteristics : The compound features a cyclohexane ring and chlorine substitution on the aromatic system, which may influence its biological activity.

Biological Activities

Research indicates that butyric acid derivatives, including 4-(3-chloro-4-cyclohexylphenyl)-, exhibit several notable biological activities:

Research Findings

Recent studies have focused on the pharmacodynamics of butyric acid, 4-(3-chloro-4-cyclohexylphenyl)-. Key areas of investigation include:

- Mechanism of Action : Understanding how structural modifications affect the biological activity of this compound is crucial. Research has shown that alterations in the aromatic ring can significantly impact its interaction with biological targets.

-

Case Studies :

- A study demonstrated that butyric acid derivatives could modulate gene expression related to inflammation and apoptosis in cancer cells.

- Another investigation highlighted the compound's potential in modulating gut microbiota, suggesting implications for gastrointestinal health.

Comparative Analysis

To better understand the biological activity of butyric acid, 4-(3-chloro-4-cyclohexylphenyl)-, a comparison with structurally similar compounds is useful:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Bucloxic acid | C₁₉H₂₃ClO₄ | Anti-inflammatory agent |

| 3-(4-Chlorophenylthio)butanoic acid | C₁₁H₁₃ClO₂S | Exhibits different biological activities |

| 4-(Chlorophenyl)butanoic acid | C₁₁H₁₃ClO₂ | Used in various industrial applications |

Synthesis Pathways

Various synthetic pathways can be employed to produce butyric acid, 4-(3-chloro-4-cyclohexylphenyl)-. These methods allow for modifications that may enhance the compound's efficacy or alter its properties for specific applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(3-chloro-4-cyclohexylphenyl)butyric acid, and how can reaction conditions be optimized?

- Methodology : Begin with a halogenated aromatic precursor (e.g., 3-chloro-4-cyclohexylbenzene) and employ Friedel-Crafts alkylation or Suzuki-Miyaura coupling to introduce the butyric acid moiety. Optimize reaction parameters (temperature, catalyst loading, solvent polarity) using Design of Experiments (DoE) to maximize yield. Post-synthesis, purify via column chromatography (silica gel, gradient elution) and validate intermediates using NMR .

- Key Tools : NMR for tracking regioselectivity, GC-MS for monitoring reaction progress .

Q. How should researchers characterize the purity and structural identity of this compound?

- Methodology : Use a combination of:

- NMR Spectroscopy (¹H/¹³C, DEPT-135) to confirm substituent positions and cyclohexyl group conformation .

- HPLC (C18 column, UV detection at 254 nm) with ≥98% purity threshold .

- Elemental Analysis (CHNS combustion) to verify stoichiometry .

- Safety Note : Refer to SDS guidelines for handling chlorinated aromatics (e.g., PPE, fume hoods) .

Q. What solvent systems are suitable for solubility testing, and how can stability under storage conditions be assessed?

- Methodology :

- Solubility : Use the shake-flask method in DMSO, ethanol, and aqueous buffers (pH 1–12) at 25°C .

- Stability : Perform accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Store desiccated at -20°C for long-term stability .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in spectroscopic data (e.g., unexpected NOEs in NMR or HPLC impurity peaks)?

- Methodology :

- For NMR anomalies , acquire 2D spectra (COSY, NOESY) to distinguish diastereomers or conformational isomers .

- For HPLC impurities , employ LC-MS to identify byproducts and trace synthetic steps (e.g., incomplete deprotection or side-chain oxidation) .

- Validation : Cross-reference with computational models (DFT for NMR chemical shifts) .

Q. What strategies improve yield in multi-step syntheses involving sensitive intermediates (e.g., acid-labile groups)?

- Methodology :

- Introduce protective groups (e.g., tert-butyl esters for carboxylic acids) during halogenation steps .

- Use flow chemistry to minimize intermediate degradation and enhance reproducibility .

Q. How can the compound’s biological activity be mechanistically studied in vitro?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.